molecular formula C19H18FNO5S B2744703 Ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate CAS No. 2411277-57-9

Ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate

Cat. No. B2744703
CAS RN: 2411277-57-9
M. Wt: 391.41
InChI Key: HSBNEMDQNOWZBT-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate, also known as EFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFMC is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been widely studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The exact mechanism of action of Ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby inhibiting cancer cell growth. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. This compound has also been found to inhibit the migration and invasion of cancer cells, thereby inhibiting metastasis. Furthermore, this compound has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

Ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate has several advantages as a potential therapeutic agent. This compound exhibits potent anti-cancer, anti-inflammatory, and neuroprotective activity. This compound is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. Furthermore, this compound may exhibit toxicity at high concentrations, and its long-term safety profile is not known.

Future Directions

There are several future directions for the study of Ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate. One potential direction is the optimization of this compound synthesis to improve its yield and purity. Another potential direction is the study of the pharmacokinetic and pharmacodynamic properties of this compound to better understand its efficacy and safety profile. Furthermore, the study of this compound in combination with other therapeutic agents may lead to improved therapeutic outcomes. Finally, the study of this compound in preclinical and clinical trials may lead to the development of this compound as a potential therapeutic agent for various diseases.

Synthesis Methods

Ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate can be synthesized using a multistep process that involves the reaction of 2-methylindole-3-carboxylic acid with benzyl chloride, followed by the reaction of the resulting benzyl ester with potassium fluoride and sulfur tetrafluoride. The final step involves the reaction of the resulting intermediate with ethyl alcohol. The purity of the synthesized this compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

properties

IUPAC Name

ethyl 1-benzyl-5-fluorosulfonyloxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-3-25-19(22)18-13(2)21(12-14-7-5-4-6-8-14)17-10-9-15(11-16(17)18)26-27(20,23)24/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBNEMDQNOWZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)F)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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